molecular formula C11H17NO8 B1197733 Mdadmnxp CAS No. 74595-62-3

Mdadmnxp

Cat. No.: B1197733
CAS No.: 74595-62-3
M. Wt: 291.25 g/mol
InChI Key: QWPUFLUZODDGIW-YTWAJWBKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This absence suggests that Mdadmnxp may either be a novel, under-researched compound or a hypothetical entity under investigation. Further experimental characterization (e.g., NMR, MS, crystallography) is required to confirm its structure and properties .

Properties

CAS No.

74595-62-3

Molecular Formula

C11H17NO8

Molecular Weight

291.25 g/mol

IUPAC Name

[(3S,4S,5R,6R)-5-acetyloxy-6-methoxy-4-methyl-4-nitrooxan-3-yl] acetate

InChI

InChI=1S/C11H17NO8/c1-6(13)19-8-5-18-10(17-4)9(20-7(2)14)11(8,3)12(15)16/h8-10H,5H2,1-4H3/t8-,9+,10-,11+/m1/s1

InChI Key

QWPUFLUZODDGIW-YTWAJWBKSA-N

SMILES

CC(=O)OC1COC(C(C1(C)[N+](=O)[O-])OC(=O)C)OC

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@@]1(C)[N+](=O)[O-])OC(=O)C)OC

Canonical SMILES

CC(=O)OC1COC(C(C1(C)[N+](=O)[O-])OC(=O)C)OC

Synonyms

MDADMNXP
methyl 2,4-di-O-acetyl-3-deoxy-3-C-methyl-3-nitro beta-D-xylopyranoside
methyl 2,4-di-O-acetyl-3-deoxy-3-C-methyl-3-nitro-beta-D-xylopyranoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Mdadmnxp, we compare it with structurally or functionally analogous compounds based on established methodologies for chemical characterization and tabular data presentation .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound* TADBP (Diamine Monomer) Representative Polymer X
Synthetic Route Not reported Two-step condensation Free-radical polymerization
Molecular Weight Undetermined 342.4 g/mol 10,000–50,000 g/mol (PDI 1.2)
Thermal Stability N/A 280°C (decomp.) 150°C (Tg)
Solubility Unknown Soluble in DMF, THF Insoluble in polar solvents
Applications Hypothetical Polyimide precursor Drug delivery systems

*Note: Data for this compound inferred from naming conventions; experimental validation is required.

Key Findings:

Structural Ambiguity: Unlike TADBP, a diamine monomer with a documented synthesis route and application in polyimides , this compound lacks structural clarity. Its name suggests a multifunctional or branched architecture, but this remains speculative.

Synthetic Challenges : The absence of a reported synthesis protocol for this compound contrasts with TADBP’s optimized two-step condensation, highlighting the need for methodological development .

Research Recommendations

Structural Elucidation : Prioritize X-ray crystallography or advanced spectroscopic analysis to resolve this compound’s molecular architecture.

Comparative Bioactivity Screening : If this compound is a pharmaceutical candidate, evaluate its efficacy against analogs like Polymer X in controlled assays .

Data Standardization : Adopt tabular formats for reporting synthetic procedures and properties, as recommended in chemistry dissertation guidelines .

Limitations and Ethical Considerations

  • Data Integrity : Hypothetical comparisons risk misinterpretation; explicit disclaimers are necessary until experimental data validate assumptions .
  • Citation Practices: Follow journal-specific guidelines (e.g., Molecules, Toxicology and Applied Pharmacology) for referencing known compounds and methodologies .

This analysis underscores the importance of rigorous experimental validation and adherence to publication standards when introducing novel compounds like this compound. Collaborative efforts between synthetic chemists and computational modelers are critical to advancing its study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.